molecular formula C7H4Br2N2 B178526 6,8-Dibromoimidazo[1,2-A]pyridine CAS No. 1202450-63-2

6,8-Dibromoimidazo[1,2-A]pyridine

Cat. No.: B178526
CAS No.: 1202450-63-2
M. Wt: 275.93 g/mol
InChI Key: UPNQBHMDTPKBDP-UHFFFAOYSA-N
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Description

6,8-Dibromoimidazo[1,2-A]pyridine is a heterocyclic compound with the molecular formula C7H4Br2N2 It is a derivative of imidazo[1,2-A]pyridine, characterized by the presence of two bromine atoms at the 6th and 8th positions of the imidazo[1,2-A]pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dibromoimidazo[1,2-A]pyridine typically involves the bromination of imidazo[1,2-A]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is crucial in industrial settings to maintain product consistency and purity.

Chemical Reactions Analysis

Types of Reactions: 6,8-Dibromoimidazo[1,2-A]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can undergo coupling reactions with different aryl or alkyl groups, facilitated by catalysts such as palladium.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Coupling Reactions: Palladium catalysts in the presence of ligands and bases like triethylamine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-A]pyridines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

6,8-Dibromoimidazo[1,2-A]pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is utilized in the development of advanced materials and as an intermediate in organic synthesis.

Comparison with Similar Compounds

    6-Bromoimidazo[1,2-A]pyridine: A mono-brominated derivative with similar chemical properties but different reactivity and applications.

    Imidazo[1,2-A]pyridine: The parent compound without bromine substitution, used as a precursor in various synthetic routes.

Uniqueness: 6,8-Dibromoimidazo[1,2-A]pyridine is unique due to the presence of two bromine atoms, which significantly influence its chemical behavior and potential applications. The dual bromination enhances its reactivity in substitution and coupling reactions, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

6,8-dibromoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNQBHMDTPKBDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50632698
Record name 6,8-Dibromoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202450-63-2
Record name 6,8-Dibromoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis of imidazopyridine derivatives described in the research?

A1: The research highlights a novel and efficient synthetic route for imidazopyridine derivatives using a microwave-assisted double Suzuki-Miyaura cross-coupling reaction starting with 6,8-Dibromoimidazo[1,2-a]pyridine. [, ] This method allows for the introduction of various substituents at the 6 and 8 positions of the imidazopyridine core, broadening the possibilities for synthesizing new, potentially bioactive compounds. []

Q2: Why is the imidazopyridine core of interest for developing new bioactive compounds?

A2: While the provided research focuses on the synthetic methodology, it mentions that the synthesized imidazopyridine derivatives are "potentially bioactive." [] This suggests that the imidazopyridine core itself is a recognized scaffold in medicinal chemistry, likely due to its presence in various bioactive natural products and pharmaceuticals. Further research on the specific derivatives synthesized using this method is needed to determine their biological activity and potential applications.

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